molecular formula C8H15N3S B1523790 5-(2-aminoethyl)-N,N,4-trimethyl-1,3-thiazol-2-amine CAS No. 1267179-89-4

5-(2-aminoethyl)-N,N,4-trimethyl-1,3-thiazol-2-amine

Cat. No. B1523790
CAS RN: 1267179-89-4
M. Wt: 185.29 g/mol
InChI Key: KSOZXLJHJRLKAF-UHFFFAOYSA-N
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Description

The description of a compound usually includes its IUPAC name, common names, and structural formula. It may also include the class of compounds it belongs to and its role or significance in various applications .


Synthesis Analysis

This involves detailing the chemical reactions used to synthesize the compound. It includes the reactants, conditions, catalysts, and the yield of the product .


Molecular Structure Analysis

This involves determining the spatial arrangement of atoms in a molecule. Techniques like X-ray crystallography, NMR spectroscopy, and electron microscopy are often used .


Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes looking at the reactivity of the compound and the conditions under which it reacts .


Physical And Chemical Properties Analysis

This involves studying properties like boiling point, melting point, solubility, chemical stability, and spectral properties .

Scientific Research Applications

pH Sensing Probe

A study introduced a water-soluble fluorescent and colorimetric pH probe developed through the condensation reaction of benzothiazole-2-carbohydrazide and a specific aminium bromide. The benzothiazole component provides emissive properties, while the trimethyl amino group ensures excellent solubility in water. This probe exhibits a reversible color and fluorescence change at neutral pH, making it a potential real-time pH sensor for intracellular pH imaging. The molecule's crystal structure revealed a planar geometry and a complex three-dimensional hydrogen bonding pattern (Diana et al., 2020).

Synthesis of Thiazol-2-amine Derivatives

Another study focused on the synthesis of 5-(benzylthio)-1,3,4-thiadiazol-2-amine derivatives, employing ultrasound-assisted methods for efficiency. This approach was highlighted as a more effective alternative to conventional methods. Density Functional Theory (DFT) calculations were performed to investigate the chemical species involved in these reactions. The study provided insights into the computational and experimental aspects of synthesizing these derivatives (Erdogan, 2018).

Microwave-assisted Multicomponent Synthesis

Research also delved into microwave-assisted, solvent- and catalyst-free multicomponent synthesis of NH-1,2,3-triazoloimines. This process involved Si/Ge-substituted propynals, trimethylsilyl azide, and functionalized primary amines. The study highlighted the efficiency of microwave assistance in synthesizing 5-R-imino-[4-trialkylsilyl(germyl)]-1H-1,2,3-triazoles, demonstrating the potential of this method in chemical synthesis (Medvedeva et al., 2017).

Safety and Hazards

This involves studying the toxicity, flammability, environmental impact, and safe handling procedures of the compound .

properties

IUPAC Name

5-(2-aminoethyl)-N,N,4-trimethyl-1,3-thiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15N3S/c1-6-7(4-5-9)12-8(10-6)11(2)3/h4-5,9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSOZXLJHJRLKAF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)N(C)C)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-(2-aminoethyl)-N,N,4-trimethyl-1,3-thiazol-2-amine
Reactant of Route 2
Reactant of Route 2
5-(2-aminoethyl)-N,N,4-trimethyl-1,3-thiazol-2-amine
Reactant of Route 3
5-(2-aminoethyl)-N,N,4-trimethyl-1,3-thiazol-2-amine
Reactant of Route 4
5-(2-aminoethyl)-N,N,4-trimethyl-1,3-thiazol-2-amine
Reactant of Route 5
5-(2-aminoethyl)-N,N,4-trimethyl-1,3-thiazol-2-amine
Reactant of Route 6
5-(2-aminoethyl)-N,N,4-trimethyl-1,3-thiazol-2-amine

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